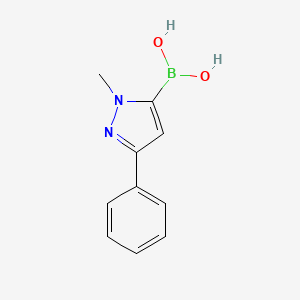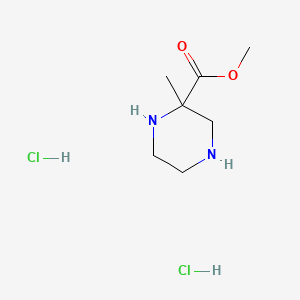![molecular formula C12H13N3O4 B13465469 2,5-dioxopyrrolidin-1-yl N-[2-(pyridin-2-yl)ethyl]carbamate](/img/structure/B13465469.png)
2,5-dioxopyrrolidin-1-yl N-[2-(pyridin-2-yl)ethyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-dioxopyrrolidin-1-yl N-[2-(pyridin-2-yl)ethyl]carbamate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrrolidinone ring and a pyridine moiety, which contribute to its distinctive chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dioxopyrrolidin-1-yl N-[2-(pyridin-2-yl)ethyl]carbamate typically involves the reaction of 2,5-dioxopyrrolidin-1-yl with N-[2-(pyridin-2-yl)ethyl]carbamate under controlled conditions. One common method includes the esterification of nicotinic acid followed by oxidation with 3-chloroperoxybenzoic acid to yield pyridine N-oxides. Subsequent nucleophilic substitution with trimethylsilyl cyanide and reduction with sodium and ammonium chloride in ethanol solution completes the synthesis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized conditions to ensure high yield and purity. The use of column chromatography for purification is common, and the reaction conditions are carefully monitored to maintain consistency and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2,5-dioxopyrrolidin-1-yl N-[2-(pyridin-2-yl)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the pyridine moiety can be substituted with different functional groups
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Trimethylsilyl cyanide, various nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce the corresponding alcohols or amines .
Applications De Recherche Scientifique
2,5-dioxopyrrolidin-1-yl N-[2-(pyridin-2-yl)ethyl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its anticonvulsant properties and potential use in treating epilepsy.
Industry: Utilized in the production of monoclonal antibodies and other biopharmaceuticals.
Mécanisme D'action
The mechanism of action of 2,5-dioxopyrrolidin-1-yl N-[2-(pyridin-2-yl)ethyl]carbamate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit calcium currents mediated by Cav1.2 (L-type) channels, which is crucial for its anticonvulsant activity . Additionally, it can suppress cell growth and increase glucose uptake in certain cell lines, making it valuable in biopharmaceutical applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzyl 2,5-dioxopyrrolidin-1-yl carbonate
- N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide
- 2,5-dioxopyrrolidin-1-yl (2,5-dichlorobenzoyl)glycyl-L-leucinate
Uniqueness
2,5-dioxopyrrolidin-1-yl N-[2-(pyridin-2-yl)ethyl]carbamate stands out due to its unique combination of a pyrrolidinone ring and a pyridine moiety, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where both structural features are advantageous, such as in the synthesis of complex organic molecules and in biopharmaceutical research .
Propriétés
Formule moléculaire |
C12H13N3O4 |
|---|---|
Poids moléculaire |
263.25 g/mol |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl) N-(2-pyridin-2-ylethyl)carbamate |
InChI |
InChI=1S/C12H13N3O4/c16-10-4-5-11(17)15(10)19-12(18)14-8-6-9-3-1-2-7-13-9/h1-3,7H,4-6,8H2,(H,14,18) |
Clé InChI |
CANGUZATKNGVSZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1=O)OC(=O)NCCC2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



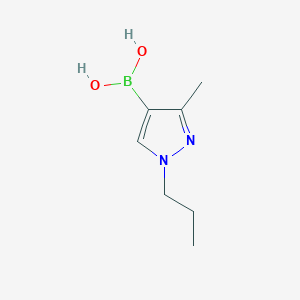


![4-(Boc-amino)-2-oxabicyclo[2.2.2]octan-1-yl]methyl acetate](/img/structure/B13465412.png)
![N-{4-[(5,6-dibromopyridin-2-yl)amino]butyl}acetamide](/img/structure/B13465416.png)

![2-Methyl-2-{[(pyridin-2-yl)methyl]amino}propanoic acid hydrochloride](/img/structure/B13465424.png)
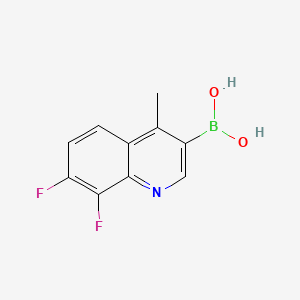

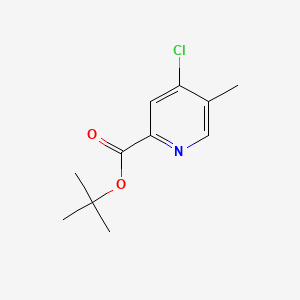
![6-Oxa-2-azaspiro[4.5]decane-7-carboxylic acid hydrochloride](/img/structure/B13465452.png)
